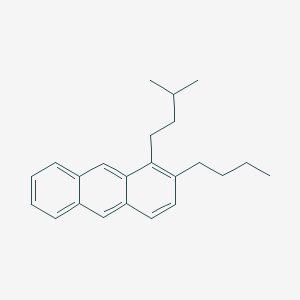

2-Butyl-1-(3-methylbutyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64816-20-2 |

|---|---|

Molecular Formula |

C23H28 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-butyl-1-(3-methylbutyl)anthracene |

InChI |

InChI=1S/C23H28/c1-4-5-8-18-12-13-21-15-19-9-6-7-10-20(19)16-23(21)22(18)14-11-17(2)3/h6-7,9-10,12-13,15-17H,4-5,8,11,14H2,1-3H3 |

InChI Key |

ANSADULQZVDXOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC3=CC=CC=C3C=C2C=C1)CCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Development for 2 Butyl 1 3 Methylbutyl Anthracene

Retrosynthetic Analysis for 2-Butyl-1-(3-methylbutyl)anthracene

A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis. The primary disconnections are the carbon-carbon bonds between the anthracene (B1667546) core and the two alkyl substituents, the butyl group at the C-2 position and the 3-methylbutyl (isoamyl) group at the C-1 position.

Scheme 1: Retrosynthetic Analysis of this compound

This initial analysis suggests two main forward synthetic strategies:

Direct Dialkylation of Anthracene: This approach involves the sequential or simultaneous introduction of the butyl and 3-methylbutyl groups onto the anthracene scaffold.

Stepwise Functionalization: This strategy involves the synthesis of a monosubstituted anthracene derivative (e.g., 2-butylanthracene (B14644859) or 1-(3-methylbutyl)anthracene) followed by the introduction of the second alkyl group.

The choice of synthetic route would depend on the regioselectivity of the chosen reactions and the availability of suitable starting materials.

Classical and Modern Approaches to Anthracene Functionalization

The introduction of alkyl groups onto an anthracene ring can be achieved through both classical and modern synthetic methods.

Friedel-Crafts Alkylation in the Synthesis of Alkylated Anthracenes

Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to aromatic rings. wikipedia.org

The Friedel-Crafts alkylation reaction proceeds via an electrophilic aromatic substitution mechanism. mt.com In the case of alkylating anthracene, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically used to generate a carbocation from an alkyl halide (e.g., 1-chlorobutane (B31608) or 1-chloro-3-methylbutane). mt.com This carbocation then acts as the electrophile, attacking the electron-rich anthracene ring.

The regioselectivity of Friedel-Crafts alkylation on anthracene is complex. The positions C-1, C-2, and C-9 have different reactivities towards electrophilic attack. While substitution can occur at various positions, the 9-position is often the most reactive. However, the conditions of the reaction, including the solvent and temperature, can influence the position of substitution. For instance, acetylation of anthracene with ethylene (B1197577) chloride as a solvent can lead to a high yield of the 1-acetylanthracene, while using nitrobenzene (B124822) can favor the 2-substituted product. researchgate.net

Several challenges are associated with Friedel-Crafts alkylation that could complicate the synthesis of this compound.

Carbocation Rearrangements: Primary alkyl halides, such as 1-chlorobutane and 1-chloro-3-methylbutane, are prone to carbocation rearrangements to form more stable secondary or tertiary carbocations. quora.com For example, the n-butyl carbocation can rearrange to the sec-butyl carbocation. This would lead to the formation of undesired isomeric products.

Polyalkylation: The introduction of an alkyl group onto the anthracene ring activates it towards further electrophilic attack. libretexts.org This can lead to the formation of polyalkylated products, making it difficult to isolate the desired dialkylated product in high yield. quora.com

Table 1: Challenges in Friedel-Crafts Alkylation of Anthracene

| Challenge | Description | Potential Outcome in the Synthesis of this compound |

| Carbocation Rearrangement | Primary carbocations can rearrange to more stable secondary or tertiary carbocations. quora.com | Formation of isomeric products with branched alkyl chains at undesired positions. |

| Polyalkylation | The initial alkylation product is more reactive than the starting material, leading to further alkylation. libretexts.org | Formation of tri- and tetra-alkylated anthracenes, reducing the yield of the desired product. |

| Regioselectivity | Lack of precise control over the position of alkylation on the anthracene ring. | Formation of a mixture of isomers with butyl and 3-methylbutyl groups at various positions. |

Transition Metal-Catalyzed Coupling Reactions for Anthracene Scaffolds

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the selective formation of carbon-carbon bonds. frontiersin.orgresearchgate.net These methods offer significant advantages over classical methods like Friedel-Crafts alkylation, particularly in terms of selectivity. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have revolutionized the synthesis of functionalized aromatic compounds. nih.govnih.gov For the synthesis of this compound, a palladium-catalyzed approach would likely involve the coupling of a halogenated anthracene derivative with an appropriate organometallic reagent.

A plausible strategy would be the stepwise functionalization of a dihaloanthracene, for example, 1,2-dibromoanthracene. The differential reactivity of the two bromine atoms could potentially allow for selective, sequential coupling reactions.

Scheme 2: Hypothetical Palladium-Catalyzed Synthesis of this compound

Rhodium-Catalyzed Oxidative Benzannulation and Coupling

Rhodium-catalyzed reactions provide powerful methods for constructing aromatic rings. nih.gov Oxidative benzannulation, in particular, can build the anthracene core from simpler precursors through C-H activation and annulation. A reported method involves the reaction of N-adamantyl-1-naphthylamines with internal alkynes, catalyzed by [Cp*RhCl₂]₂ with Cu(OAc)₂ as an oxidant, to produce highly substituted anthracenes. nih.govresearchgate.net

To apply this to the synthesis of this compound, one could envision a reaction between a substituted N-protected-1-naphthylamine and an internal alkyne. For example, reacting a 2-butyl-N-protected-1-naphthylamine with an alkyne such as 5-methyl-2-heptyne could theoretically undergo benzannulation to form the desired anthracene skeleton with the correct substitution pattern after removal of the directing group. The regioselectivity of the alkyne insertion would be a critical factor in the success of this approach.

Cobalt-Catalyzed Cyclotrimerization

Cobalt-catalyzed [2+2+2] cyclotrimerization is a potent reaction for synthesizing substituted benzene (B151609) rings and more complex aromatic systems from three alkyne molecules. researchgate.net In principle, the anthracene core could be assembled through a cobalt-catalyzed reaction involving a diyne and a mono-alkyne.

A theoretical pathway to this compound could involve the cyclotrimerization of a suitably substituted o-diethynylbenzene derivative with an alkyne that provides the third ring. For instance, a 1,2-diethynyl-4-butylbenzene could react with 4-methyl-1-pentyne. However, controlling the regiochemistry of such cycloadditions is notoriously difficult, and this approach would likely yield a mixture of isomers, making it less practical for the specific synthesis of a single, asymmetrically substituted product. While powerful for creating certain symmetrical patterns, its application to precise, complex substitutions is limited. nih.gov

Alternative Cyclization and Ring-Closing Approaches

Beyond modern metal-catalyzed methods, classical cyclization strategies remain highly relevant for the synthesis of the anthracene framework.

Reduction of Anthraquinones

One of the most common and effective methods for preparing substituted anthracenes is through the reduction of a corresponding anthraquinone (B42736) derivative. beilstein-journals.orgbeilstein-journals.org This approach is advantageous because the 9- and 10-positions of the anthraquinone are protected as carbonyls, directing electrophilic substitution reactions to the outer rings (C1-C4 and C5-C8). beilstein-journals.orgnih.gov

The synthesis of this compound would first require the preparation of 2-Butyl-1-(3-methylbutyl)anthraquinone. This precursor could be assembled through methods like the Friedel-Crafts acylation of a substituted benzene with a substituted phthalic anhydride, followed by cyclization. Once the desired substituted anthraquinone is obtained, it can be reduced to the anthracene. Several reducing agents are effective for this transformation, with the choice of reagent sometimes influencing the yield and purity of the final product. beilstein-journals.orgnih.gov

Table 3: Common Reducing Agents for Anthraquinone to Anthracene Conversion

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Alkaline medium | beilstein-journals.orgnih.gov |

| Zinc dust / NaOH or Pyridine | Heating | beilstein-journals.org |

| Lithium aluminum hydride (LAH) | Anhydrous ether or THF | nih.gov |

| Zinc dust / Ammonia | Followed by HCl workup | nih.gov |

This two-stage process—synthesis of the substituted anthraquinone followed by reduction—represents a robust and well-established route for accessing specifically substituted anthracene derivatives. nih.gov

Double Ring-Closing Condensation for Specific Isomers

The synthesis of complex, specifically substituted anthracene derivatives, particularly those with substitution patterns on the terminal rings, presents a significant synthetic challenge. chemrxiv.org One advanced methodology to address this is the use of an intramolecular double ring-closing condensation. beilstein-journals.org This strategy is particularly powerful for creating 2,3,6,7-substituted anthracene derivatives, which are among the most difficult substitution patterns to achieve. chemrxiv.orgacs.orgnih.gov

A notable example of this approach was developed for the synthesis of 2,3,6,7-anthracenetetracarbonitrile. researchgate.net The methodology begins with a stable, protected precursor, 1,2,4,5-benzenetetracarbaldehyde, which can be prepared on a large scale. chemrxiv.orgacs.org The core of the synthesis involves a sequence of reactions, as detailed below.

The key steps in this synthetic pathway are:

Double Intermolecular Wittig Reaction: The protected 1,2,4,5-benzenetetracarbaldehyde precursor undergoes a double intermolecular Wittig reaction with a suitable reagent under very mild conditions. chemrxiv.orgresearchgate.net This step builds the necessary carbon framework for the subsequent cyclization.

Deprotection: The intermediate product from the Wittig reaction is then subjected to a deprotection step to reveal the aldehyde functional groups necessary for the final ring closure. chemrxiv.orgnih.gov In the case of the 2,3,6,7-anthracenetetracarbonitrile synthesis, this was achieved using a mixture of triflic acid and water. researchgate.net

Intramolecular Double Ring-Closing Condensation: Following deprotection, the molecule is treated with a base, such as triethylamine, which induces an intramolecular double ring-closing condensation to form the final, stable anthracene core. beilstein-journals.orgresearchgate.net

This approach offers a scalable and efficient route to specific isomers that are not readily accessible through classical methods like Friedel-Crafts reactions or functionalization of the parent anthracene. chemrxiv.orgchemrxiv.org While this exact pathway has not been documented for this compound, the principles of using a precisely constructed precursor to undergo a double cyclization represent a viable, albeit complex, strategy for obtaining such unsymmetrically substituted isomers.

Table 1: Key Stages of the Double Ring-Closing Condensation for 2,3,6,7-Substituted Anthracenes

| Step | Reaction Type | Reagents Example | Purpose | Citation |

|---|---|---|---|---|

| 1 | Intermolecular Wittig Reaction | Protected 1,2,4,5-benzenetetracarbaldehyde, Wittig reagent | Forms the acyclic precursor with the complete carbon skeleton. | chemrxiv.org, researchgate.net |

| 2 | Deprotection | Triflic acid/water | Exposes aldehyde groups for the subsequent cyclization. | researchgate.net, nih.gov |

Optimization of Reaction Conditions and Catalyst Systems for Selective Alkylation

Achieving selective alkylation on the anthracene framework is a complex task due to the multiple reactive sites on the polycyclic aromatic hydrocarbon. csjmu.ac.in Traditional methods often lead to mixtures of products or favor substitution at the most reactive 9 and 10 positions. nih.gov Modern synthetic strategies have increasingly turned to transition metal-catalyzed reactions, which offer superior control over efficiency and, crucially, selectivity. frontiersin.org The success of these methods is intrinsically tied to the optimization of reaction conditions and the careful design of catalyst systems, particularly the ligands that modulate the metal's reactivity. nih.govresearchgate.net

Ligand Design in Transition Metal Catalysis for Anthracene Derivatization

Transition metal catalysis has revolutionized the synthesis of anthracene scaffolds, enabling transformations like cross-coupling and C-H activation that bypass the need for pre-functionalized starting materials. nih.govresearchgate.net The ligand, a molecule that binds to the central metal atom, plays a paramount role in these catalytic systems. It directly influences the catalyst's stability, activity, and selectivity by modifying the metal center's electronic and steric environment. nih.gov

Key Ligand Classes and Their Impact:

Phosphine (B1218219) Ligands: These have long been essential in transition metal catalysis. nih.gov Their properties can be finely tuned by altering the substituents on the phosphorus atom. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have been successfully employed in Suzuki-Miyaura couplings to synthesize sterically hindered anthracene derivatives. nih.gov The ligand's size can direct the reaction to a specific site on the anthracene core, while its electronic properties can enhance the rate of catalytic turnover.

N-Heterocyclic Carbenes (NHCs): In recent years, NHCs have emerged as powerful and versatile alternatives to phosphine ligands. nih.gov They typically form very strong bonds with the metal center, leading to highly stable and active catalysts. Their modular structure allows for extensive steric and electronic tuning, providing a high degree of control over the catalytic process.

The strategic design of ligands is also critical for achieving site-selectivity. For instance, computational (DFT) calculations have been used to design polycyclic aromatic ligands for site-selective metal coordination on the anthracene nucleus. nih.gov One study demonstrated that by using 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, a ruthenium complex could be directed to coordinate to the central ring thermodynamically, overriding the initial kinetic coordination to a terminal ring. nih.gov This level of control, dictated by ligand and substitution patterns, is fundamental to developing reactions that can selectively derivatize specific positions, such as those required for the synthesis of this compound.

Table 2: Examples of Ligands in Transition Metal-Catalyzed Anthracene Synthesis

| Ligand Class | Example Ligands | Metal (Typical) | Key Function/Advantage | Citation |

|---|---|---|---|---|

| Phosphines | SPhos, XPhos, Triphenylphosphine | Palladium (Pd) | Enables efficient cross-coupling (e.g., Suzuki, Sonogashira) for sterically hindered substrates; properties are highly tunable. | nih.gov, researchgate.net |

Green Chemistry Principles in Anthracene Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comyoutube.com Its twelve principles provide a framework for chemists to develop more sustainable and environmentally benign synthetic methodologies. acs.org The synthesis of complex molecules like substituted anthracenes can benefit significantly from the application of these principles.

Key green chemistry principles relevant to anthracene synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. solubilityofthings.com Modern catalytic methods contribute to this by offering higher efficiency and selectivity, reducing the formation of unwanted byproducts.

Maximizing Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like C-H activation are inherently more atom-economical than classical methods that require pre-functionalization (e.g., halogenation followed by coupling), as they avoid the generation of stoichiometric inorganic salts as waste. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The transition to transition metal-catalyzed syntheses of anthracene derivatives embodies this principle. beilstein-journals.org Catalysts increase reaction rates and can enable reactions under milder conditions, all while being used in small amounts. frontiersin.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The development of chemo- and regioselective catalysts that can target a specific C-H bond on the anthracene ring without affecting other functional groups is a key goal that aligns with this principle.

The shift from harsh classical conditions (e.g., Friedel-Crafts acylations) to modern, selective, and efficient transition metal-catalyzed reactions represents a significant step towards greener synthetic pathways for anthracene derivatives. frontiersin.org

Table 3: Application of Green Chemistry Principles to Anthracene Synthesis

| Green Chemistry Principle | Traditional Method Challenge | Modern Catalytic Approach Advantage | Citation |

|---|---|---|---|

| Atom Economy | Use of stoichiometric halogenating agents and organometallic reagents leads to significant inorganic salt waste. | C-H activation directly couples fragments, minimizing waste byproducts. | researchgate.net, acs.org |

| Catalysis | Friedel-Crafts reactions often require more than a stoichiometric amount of Lewis acid catalyst. | Transition metal catalysts are used in very small (sub-stoichiometric) amounts and can be recycled. | frontiersin.org, acs.org |

| Energy Efficiency | High temperatures are often required for classical cyclization and aromatization reactions. | Highly active catalysts can lower the activation energy, allowing for reactions at or near room temperature. | solubilityofthings.com, acs.org |

| Reduce Derivatives | Protecting groups may be needed to prevent reaction at the highly reactive 9,10-positions. | A highly selective catalyst can functionalize a less reactive position directly, avoiding protection/deprotection steps. | nih.gov, acs.org |

Advanced Spectroscopic and Structural Characterization of 2 Butyl 1 3 Methylbutyl Anthracene

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

No published FTIR data specifically for 2-Butyl-1-(3-methylbutyl)anthracene is available.

Raman Spectroscopy Applications

No published Raman spectroscopy data specifically for this compound is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Assignment

Proton (¹H) NMR Studies of Alkyl Chain Environments

No published ¹H NMR data specifically for this compound is available.

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

No published ¹³C NMR data specifically for this compound is available.

Two-Dimensional NMR Techniques for Connectivity

No published 2D NMR data specifically for this compound is available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. uol.de By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate bond lengths, bond angles, and intermolecular interactions, providing a definitive three-dimensional model of the molecule. uol.de

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound in the solid state. uol.decam.ac.uk To perform this analysis on this compound, a high-quality single crystal would first need to be grown. This crystal would then be exposed to a focused X-ray beam, and the resulting diffraction pattern would be collected. cam.ac.uk

From the diffraction data, a crystallographic information file (CIF) would be generated, containing detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. For substituted anthracenes, SCXRD data reveals how the substituents affect the planarity of the anthracene (B1667546) core and influence the crystal packing through intermolecular interactions like π–π stacking and van der Waals forces. researchgate.netrsc.org This information is crucial for understanding the material's properties in organic electronics. rsc.org

Hypothetical SCXRD Data Table for this compound This table is illustrative and not based on experimental data.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C27H34 |

| Formula Weight | 358.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Films

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for characterizing the molecular packing and orientation of organic semiconductor thin films, which are relevant to electronic device applications. researchgate.netnih.govnih.gov Unlike SCXRD, which studies a bulk crystal, GIWAXS provides information about the crystal structure and preferred orientation of molecules on a substrate. researchgate.netspringernature.com

In a GIWAXS experiment, an X-ray beam strikes the thin film at a very shallow angle. nih.gov The resulting scattering pattern reveals information about the d-spacings of the crystal lattice planes. For anthracene derivatives, GIWAXS can determine whether the molecules adopt a "face-on" or "edge-on" orientation relative to the substrate, which significantly impacts charge transport in thin-film transistors. researchgate.netresearchgate.net The analysis of peak positions and their azimuthal distribution provides insights into the degree of crystallinity and the orientation of the crystalline domains. researchgate.net

Illustrative GIWAXS Findings for an Alkyl-Substituted Anthracene Thin Film This table is illustrative and not based on experimental data for the specific compound.

| Feature | Observation | Interpretation |

|---|---|---|

| Out-of-plane (q_z) Scattering | Sharp diffraction peaks corresponding to the (00l) lattice planes. | Indicates a well-ordered layered structure perpendicular to the substrate. |

| In-plane (q_xy) Scattering | Diffraction peaks related to π-π stacking. | Reveals the intermolecular packing distance, crucial for charge transport. |

| Azimuthal Angle Distribution | Intensity concentrated at specific angles. | Suggests a preferred orientation of the crystalline domains (texture). |

Morphological and Microstructural Characterization Techniques

These techniques are used to visualize the surface and internal structure of materials at the micro- and nanoscale. They provide critical information about the grain size, shape, surface roughness, and defects in thin films, which are influenced by processing conditions and can affect device performance.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin sample. This technique provides much higher resolution images than SEM, allowing for the visualization of the internal structure of the material, including crystal lattices and defects. For a crystalline organic thin film, TEM could reveal the boundaries between different crystalline domains and identify dislocations or other structural imperfections.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional surface topography images at the nanoscale by scanning a sharp tip over the sample surface. nih.govnih.gov AFM is particularly useful for quantifying surface roughness and observing the detailed morphology of crystalline domains in organic thin films. researchgate.net For a film of this compound, AFM could reveal the terraced structure of molecular layers and provide precise measurements of surface parameters like root-mean-square (RMS) roughness. researchgate.net In some cases, AFM can also probe the mechanical and electrical properties of the surface. rsc.org

Typical AFM Parameters for an Organic Thin Film This table is illustrative and not based on experimental data.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Topography Image | A 3D map of the surface height. | Visualization of crystalline grains, terraces, and defects. |

| Phase Image | Maps variations in material properties like adhesion and viscoelasticity. | Helps distinguish between different phases or regions of crystallinity. |

| RMS Roughness | The root mean square average of the height deviations from the mean plane. | A quantitative measure of surface smoothness. |

| Grain Size Analysis | Statistical analysis of the size and distribution of crystalline domains. | Information on the microstructure of the film. |

Scanning Probe Force Microscopy (SPFM) in Organic Semiconductor Analysis

Scanning Probe Force Microscopy (SPFM) is a powerful suite of techniques for characterizing the surface topography and properties of organic semiconductors at the nanoscale. uiuc.eduspringernature.com Unlike techniques that require conductive samples, Atomic Force Microscopy (AFM), a key mode of SPFM, can image nearly any surface, including insulators and semiconductors. uiuc.edunih.gov This makes it particularly well-suited for analyzing thin films of this compound.

In the context of this compound, AFM would be employed to visualize the morphology of thin films, revealing details about molecular packing, domain structures, and surface roughness. uiuc.edu The high sensitivity of modern AFMs, capable of measuring forces in the piconewton range, allows for the resolution of features on the order of a thin layer of atoms. nih.gov For instance, in tapping mode operation, the AFM tip intermittently touches the surface, minimizing sample damage, which is crucial for soft organic materials. nih.gov

Kelvin Probe Force Microscopy (KPFM), another SPFM technique, measures the local contact potential difference between the AFM tip and the sample surface, providing insights into the electronic properties of the material with nanoscale resolution. nih.govresearchgate.net For a this compound thin film, KPFM could map the surface potential, which is influenced by the work function and any trapped charges. This would be invaluable for understanding the performance of this material in an organic field-effect transistor (OFET), as it can reveal potential variations at grain boundaries or interfaces with other materials. aip.orgtue.nl

Hypothetical SPFM Data for this compound Thin Films

| Parameter | Value | Technique | Significance |

| Surface Roughness (RMS) | ~1.01 nm | AFM | Indicates the uniformity of the deposited thin film, which is crucial for device performance. aps.org |

| Grain Size | 50 - 200 nm | AFM | Provides information on the crystalline domain size, affecting charge transport. |

| Surface Potential Variation | ± 50 meV | KPFM | Highlights local differences in electronic properties, potentially due to molecular orientation or defects. |

In-situ and Operando Characterization Methodologies

To gain a deeper understanding of the formation and function of this compound-based materials, in-situ and operando characterization techniques are indispensable. jos.ac.cnresearching.cn These methods allow for the real-time observation of material properties during processes like film deposition or device operation. jos.ac.cnacs.org

Real-time Monitoring of Film Growth and Assembly Processes

The fabrication of high-quality organic semiconductor thin films is critical for device performance, and the growth process itself is a complex interplay of various factors. In-situ techniques are vital for monitoring the evolution of morphology and crystal structure during film formation. aip.org

For this compound, techniques like in-situ differential reflectance spectroscopy (DRS) could be employed to monitor the drop-casting growth of thin films in real-time. aps.org By analyzing the changes in reflected light intensity, DRS can track solvent evaporation, the transition from a liquid to a solid phase, and the final film formation. aps.org This provides valuable data on the kinetics of film growth.

Fluorescent probes can also be utilized for non-destructive, real-time monitoring of the self-assembly process in solution. rsc.orgnih.gov By observing changes in the fluorescence of a probe molecule added to the system, one can determine critical parameters of the assembly of this compound molecules. nih.gov

Hypothetical Real-time Film Growth Data for this compound

| Time (seconds) | Process Stage | Observation with in-situ DRS |

| 0 - 2 | Droplet Spreading | Initial stabilization of the liquid layer. |

| 2 - 8 | Solvent Evaporation | Rapid change in reflectance indicating solvent removal. aps.org |

| 8 - 10 | Solid Film Formation | Reflectance stabilizes as the solid film of this compound forms. aps.org |

Probing Dynamic Structural Transformations

Anthracene and its derivatives are known to undergo structural changes in response to stimuli such as light and heat. researchgate.net These dynamic transformations can significantly impact the material's electronic and optical properties. In-situ techniques are crucial for observing these transient states. jos.ac.cnjos.ac.cn

For this compound, time-resolved spectroscopic techniques could be used to study excited-state dynamics, such as exciton (B1674681) localization and delocalization, which are fundamental to its optoelectronic function. researchgate.net The flexible nature of the butyl and methylbutyl side chains could influence the intermolecular packing and, consequently, the pathways for structural relaxation upon excitation. While specific studies on this compound are not available, research on other substituted anthracenes has shown that N-substituents, for example, can dramatically influence the molecular structure of the oxidized species. nih.gov

Advanced Optical and Scanning Probe Microscopy for Dynamic Studies

The combination of advanced optical microscopy with scanning probe techniques provides a powerful platform for studying dynamic processes in organic semiconductors. jos.ac.cnnih.gov For instance, high-speed AFM can be used to visualize morphological changes in real-time, while correlated techniques can provide simultaneous information on electronic properties. nih.gov

In the context of this compound, imagine an experiment where a thin film is subjected to thermal annealing. In-situ AFM could be used to monitor changes in grain size, shape, and surface morphology as the temperature is varied. Simultaneously, KPFM could track the corresponding changes in surface potential, providing a direct link between structural and electronic properties. tue.nl

Furthermore, advanced optical techniques like fluorescence microscopy can be used to observe dynamic processes like crystallization. For example, if amorphous and crystalline phases of this compound exhibit different fluorescence emissions, this can be used to visualize the amorphous-to-crystalline transition in real-time. nih.gov

Theoretical and Computational Investigations of 2 Butyl 1 3 Methylbutyl Anthracene

Quantum Chemical Approaches for Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other ground-state properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and is fundamental to understanding electronic transitions. No published data on the HOMO-LUMO gap for 2-Butyl-1-(3-methylbutyl)anthracene could be located.

Analysis of the electron density distribution provides insights into the bonding and charge distribution within a molecule. The contributions of atomic orbitals to the molecular orbitals, particularly the frontier orbitals, are essential for understanding the nature of chemical bonds and the sites of potential reactivity. Specific data on the electron density and orbital contributions for this compound are not available in the current scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. It is instrumental in predicting and interpreting electronic absorption and emission spectra.

TD-DFT calculations are commonly employed to simulate UV-Vis absorption and fluorescence spectra, providing valuable information about the electronic transitions of a molecule. No simulated or experimental spectra for this compound have been reported.

Understanding the nature of excited states, such as identifying local excitations or charge-transfer character, is critical for designing molecules with specific photophysical properties. The characterization of the excited states of this compound has not been a subject of any known investigation.

No Published Research Found for this compound

Following a comprehensive search for scientific literature and computational data, no specific theoretical, computational, or experimental studies concerning the chemical compound This compound were found. The absence of published research on this particular molecule makes it impossible to provide a scientifically accurate article based on the detailed outline requested.

The required sections and subsections, such as Molecular Dynamics Simulations, Conformational Analysis, and Prediction of Charge Transport Characteristics, necessitate specific data derived from dedicated research. This includes:

Alkyl Chain Dynamics and Steric Hindrance: Analysis of the movement and spatial arrangement of the butyl and 3-methylbutyl side chains.

Energetic Landscape of Conformational Isomers: Calculation of the relative energies of different spatial orientations of the molecule.

Reorganization Energies for Electron and Hole Transport: Quantification of the energy required for the molecule to change its geometry upon gaining or losing an electron, a key parameter in charge transport.

Electronic Coupling and Transfer Integrals: Calculation of the electronic interaction strength between adjacent molecules, which governs how easily charges can move between them.

Mobility Calculations (e.g., Marcus-Hush Theory): Theoretical estimation of how quickly an electron or hole can move through the material.

Without any dedicated studies on this compound, the data required to populate these sections and generate the requested tables are not available. While general principles of alkyl-substituted anthracenes and computational chemistry exist, applying them to this specific, unstudied compound would amount to speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of foundational research on the subject compound.

Computational Analysis of Stability and Reactivity

Computational methods, particularly density functional theory (DFT), are instrumental in dissecting the electronic structure and energetic landscape of anthracene (B1667546) derivatives. mdpi.comresearchgate.net These investigations provide a foundational understanding of the molecule's inherent stability and its propensity to engage in chemical transformations.

Thermodynamic and Dynamic Stability Assessments

Computational assessments involve calculating key thermodynamic parameters. The stability of different isomers can be compared by calculating their relative energies. For instance, the substitution on the outer ring (positions 1 and 2) is generally more thermodynamically stable than substitution on the central ring (positions 9 and 10). numberanalytics.com

Table 1: Hypothetical Thermodynamic Stability Data for Substituted Anthracene Isomers This table presents illustrative data to demonstrate the principles of thermodynamic stability assessment.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Relative Enthalpy of Formation (kJ/mol) |

| Anthracene | -5.95 | -1.45 | 4.50 | 0 |

| 9-Butylanthracene | -5.80 | -1.40 | 4.40 | -35.2 |

| 2-Butylanthracene (B14644859) | -5.85 | -1.42 | 4.43 | -45.8 |

| This compound | -5.75 | -1.38 | 4.37 | -98.5 |

Reaction Pathway Modeling for Alkylation Reactions

The synthesis of this compound would likely proceed via a Friedel-Crafts alkylation reaction. byjus.com This class of reaction involves an electrophilic aromatic substitution where an alkyl group is attached to the aromatic ring. byjus.com Modeling this reaction pathway helps to understand the mechanism, potential intermediates, and the factors controlling product distribution.

The reaction mechanism involves the following key steps:

Generation of Electrophile : A Lewis acid catalyst, such as AlCl₃ or FeCl₃, reacts with an alkyl halide (e.g., 1-bromobutane (B133212) or 1-bromo-3-methylbutane) to form a carbocation or a highly polarized complex that acts as the electrophile. byjus.comyoutube.com

Electrophilic Attack : The π-electron system of the anthracene ring acts as a nucleophile, attacking the electrophilic carbocation. youtube.com This step results in the formation of a resonance-stabilized carbocation intermediate known as a cyclohexadienyl cation or arenium ion, which temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation : A base (such as the [AlCl₃Br]⁻ complex) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. byjus.com

Computational modeling of this pathway involves locating the transition states for each step and calculating their energies. This allows for the determination of the activation energy barriers, which dictate the reaction kinetics. For anthracene, electrophilic attack preferentially occurs at the 9- and 10-positions under kinetic control due to the higher electron density in the central ring. numberanalytics.com However, the products of substitution at the 1- or 2-positions are often more thermodynamically stable. acs.org Friedel-Crafts reactions are also known for potential carbocation rearrangements and polyalkylation, which computational models can help predict and explain. youtube.comresearchgate.net

Supramolecular Interactions Modeling

The bulk properties of this compound are dictated by the collective non-covalent interactions between its molecules. Modeling these supramolecular interactions is crucial for understanding its physical state, solubility, and potential for forming organized structures.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This method is particularly useful for analyzing intermolecular interactions from a donor-acceptor perspective. uba.arresearchgate.net

In the context of this compound, NBO analysis can quantify the weak interactions between molecules in a dimer or larger aggregate. It identifies the key orbital interactions, such as those between a filled (donor) NBO of one molecule and a vacant (acceptor) NBO of another. The stabilization energy, E(2), associated with each donor-acceptor interaction can be calculated, providing a quantitative measure of its strength. uba.ar For a system of interacting this compound molecules, significant interactions would include those between the π-orbitals of one anthracene core and the π* (antibonding) orbitals of another, as well as interactions involving the C-H σ bonds of the alkyl chains.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a this compound Dimer This table presents hypothetical E(2) stabilization energies for plausible intermolecular interactions.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| π (C1=C2) | π* (C1'=C2') | 0.85 | π-π Stacking |

| π (C5=C6) | π* (C5'=C6') | 0.79 | π-π Stacking |

| σ (C-H of butyl) | π* (Anthracene Core) | 0.45 | C-H···π |

| σ (C-H of anthracene) | σ* (C-H of alkyl chain) | 0.20 | van der Waals / Dispersion |

Analysis of Non-Covalent Interactions (van der Waals, π-π Stacking, Hydrogen Bonding, Dipole-Dipole)

Van der Waals Interactions : These forces, primarily London dispersion forces, are a major contributor to the intermolecular attraction. nih.gov They arise from temporary fluctuations in electron density creating transient dipoles. The large, polarizable π-electron system of the anthracene core and the flexible butyl and 3-methylbutyl alkyl chains contribute significantly to these interactions, which are crucial for the cohesion of the molecules. aip.orgresearchgate.net

π-π Stacking : Aromatic rings, like anthracene, tend to stack in the solid state to maximize favorable π-π interactions. acs.org These interactions are a combination of electrostatic and dispersion forces. nih.gov The presence of the bulky butyl and isopentyl substituents at the 1- and 2-positions introduces significant steric hindrance. This would likely prevent a perfectly cofacial or eclipsed stacking arrangement, favoring a parallel-displaced or herringbone-like packing to minimize steric repulsion while still benefiting from attractive π-system interactions. nih.govrsc.org Studies on substituted anthracenes show that alkyl groups can significantly alter the stacking geometry and interaction energy. rsc.orgacs.org

Dipole-Dipole Interactions : Anthracene itself is a nonpolar molecule. However, the unsymmetrical substitution with two different alkyl groups at the 1- and 2-positions could induce a small, permanent molecular dipole moment. lodz.pl The resulting dipole-dipole interactions would be attractive, with the partially negative end of one molecule aligning with the partially positive end of another. libretexts.org However, given the nonpolar nature of the alkyl groups and the large nonpolar surface of the molecule, these forces are expected to be significantly weaker than the London dispersion forces.

Supramolecular Organization and Self Assembly of Alkylated Anthracenes

Fundamental Principles of Molecular Self-Assembly in Anthracene (B1667546) Systems

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is known as molecular self-assembly. anu.edu.augrc.org In anthracene-based systems, this process is primarily driven by a delicate balance of intermolecular and molecule-substrate interactions. mdpi.comresearchgate.net The development and control of these self-assembled structures are crucial for the fabrication of novel materials with tailored optical and electronic properties. pnas.orgrsc.org

Role of π-π Stacking Interactions

At the heart of the self-assembly of anthracene derivatives lies the π-π stacking interaction, a non-covalent force between aromatic rings. nih.gov These interactions, though relatively weak (approximately 2 kJ mol⁻¹), are fundamental in directing the arrangement of molecules, often leading to the formation of extended, one-dimensional, or two-dimensional structures. acs.org The orientation of the stacked anthracene cores can vary, with common arrangements including herringbone and parallel stacking. acs.org The precise geometry of these stacks is a critical determinant of the material's properties. For instance, strong π-π stacking can lead to the formation of highly twisted metallacycles and other unique supramolecular structures. pnas.org The synergistic effect of these interactions can also facilitate photochemical reactions, such as the [4+4] photocycloaddition in anthracene derivatives. researchgate.net

Influence of Alkyl Chain Length and Branching on Intermolecular Forces

The introduction of alkyl chains onto the anthracene core significantly modulates the intermolecular forces and, consequently, the self-assembly process. The length and branching of these alkyl substituents can influence the crystal packing, thermal properties, and charge transport characteristics of the resulting materials. acs.org

Longer alkyl chains can promote the formation of layered structures, akin to lipid bilayers, and can even dictate the coordination number in metal complexes of anthracene derivatives. nih.gov Studies on 2,6-di(4-alkyl-phenyl)anthracenes have shown that decreasing the alkyl chain length can enhance film order, crystallinity, and grain size, leading to improved charge mobility. acs.org Conversely, longer alkyl chains can decrease the anisotropy of the transfer integral, potentially facilitating more isotropic charge transport. acs.org The branching of the alkyl chains, as seen in the 3-methylbutyl group of 2-Butyl-1-(3-methylbutyl)anthracene, introduces steric hindrance that can further fine-tune the packing arrangement and prevent overly dense aggregation, which might otherwise quench fluorescence.

Self-Assembly Mechanisms of this compound

While specific experimental data on the self-assembly of this compound is not extensively documented, its behavior can be inferred from the established principles of alkylated anthracenes. The combination of a linear butyl chain and a branched isopentyl (3-methylbutyl) chain at adjacent positions on the anthracene core suggests a complex interplay of attractive and repulsive forces that will govern its supramolecular organization.

Formation of Ordered Nanostructures (e.g., Nanofibers)

Alkylated anthracenes have been shown to self-assemble into a variety of ordered nanostructures, including nanofibers, nanotubes, and vesicles. nih.govacs.org The formation of such structures is a cooperative process driven by the minimization of free energy. In the case of this compound, the hydrophobic alkyl chains would likely drive aggregation in polar solvents, while the π-π stacking of the anthracene cores would provide the directional forces necessary for the formation of one-dimensional nanostructures like fibers. The specific morphology would be highly dependent on factors such as solvent polarity, temperature, and concentration. The electrospinning of polymer solutions containing anthracene derivatives is one method that has been successfully employed to create functionalized nanofibers. acs.orgnih.gov

Polymorphism in Self-Assembled Structures

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in the self-assembly of organic molecules, including anthracene derivatives. mdpi.comresearchgate.net Different polymorphs can exhibit distinct physical properties, such as color, solubility, and electronic behavior. For instance, 9-anthracene carboxylic acid on a silver surface has been observed to form multiple ordered phases depending on the molecular surface density, including straight belt, zigzag double-belt, and dimer phases. mdpi.comresearchgate.net The presence of flexible butyl and 3-methylbutyl chains in this compound increases the likelihood of polymorphic behavior, as different conformations of the alkyl chains can lead to different packing arrangements of the anthracene cores. High-pressure studies have also demonstrated the existence of polymorphs in anthracene itself. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Alkylated Anthracenes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This effect is often observed in anthracene derivatives where intramolecular rotations in the dissolved state provide non-radiative decay pathways. rsc.org Upon aggregation, these intramolecular motions are restricted, blocking the non-radiative channels and forcing the excited state to decay via fluorescence. researchgate.netrsc.org

Alkylated anthracenes are prime candidates for exhibiting AIE. The alkyl chains can promote aggregation while also providing the steric hindrance necessary to prevent the kind of dense π-π stacking that can lead to aggregation-caused quenching (ACQ). The specific substitution pattern of this compound, with its combination of linear and branched chains, would likely lead to AIE characteristics. The butyl and 3-methylbutyl groups would influence the morphology of the aggregates and, consequently, the photophysical properties of the resulting material.

Directed Self-Assembly Strategies for this compound

While specific research on the directed self-assembly of this compound is not extensively documented, the behavior of analogous 1,2-dialkyl-substituted anthracenes allows for informed predictions regarding its supramolecular behavior under various conditions. The interplay between the π-π interactions of the anthracene core and the steric and van der Waals interactions of the butyl and 3-methylbutyl side chains is expected to be a critical determinant of the resulting assemblies.

The interaction between molecules and a substrate can direct the formation of highly ordered two-dimensional (2D) structures. This process, known as substrate-induced self-assembly, is influenced by the nature of the substrate, its crystallographic orientation, and the electronic coupling between the adsorbate and the surface. For alkylated anthracenes, the substrate can template the arrangement of molecules into patterns not observed in the bulk material.

While direct experimental data for this compound on specific substrates is unavailable, studies on similar organic molecules, such as asymmetrically alkylated anthracenes on conductive surfaces, provide valuable insights. researchgate.netnih.gov The orientation of the anthracene core, whether lying flat or tilted with respect to the substrate, is a result of the balance between molecule-substrate interactions and intermolecular forces. The alkyl chains play a crucial role in mediating these interactions and can influence the packing density and long-range order of the resulting monolayer or thin film. It is hypothesized that on an inert substrate like graphite (B72142) or a noble metal, this compound would form ordered domains, with the alkyl chains influencing the intermolecular spacing and potentially leading to lamellar or herringbone arrangements. acs.org

Table 1: Predicted Influence of Substrate on the Self-Assembly of this compound

| Substrate Type | Predicted Molecular Orientation | Expected Supramolecular Structure | Key Influencing Factors |

| Inert (e.g., Graphite, Au(111)) | Planar or slightly tilted | Lamellar or herringbone monolayers | van der Waals interactions, π-substrate coupling |

| Reactive (e.g., Cu(111)) | Potentially more upright | Complex, potentially porous networks | Stronger electronic coupling, potential for charge transfer |

| Patterned Substrates | Aligned with surface features | Directed, long-range ordered arrays | Topographical confinement, surface energy modulation |

This table is predictive and based on the behavior of analogous alkylated aromatic compounds.

The choice of solvent is a powerful tool for controlling the self-assembly of organic molecules in solution and upon deposition onto a surface. The solubility of the compound, the solvent's polarity, and the solvent's evaporation rate all play critical roles in determining the morphology of the resulting supramolecular structures. For amphiphilic molecules like alkylated anthracenes, the solvent can mediate the balance between the solvophobic π-π stacking of the aromatic cores and the solvation of the alkyl chains. nih.gov

In the case of this compound, it is anticipated that the use of different solvents would lead to a variety of self-assembled morphologies. For instance, in a poor solvent for the anthracene core but a good solvent for the alkyl chains, aggregation into π-stacked assemblies is likely. The rate of solvent evaporation can further influence the degree of order within these assemblies, with slow evaporation favoring the formation of more crystalline structures. The use of solvent vapor annealing is another technique that could be employed to enhance the long-range order of thin films of this material.

Table 2: Predicted Solvent Effects on the Self-Assembled Morphologies of this compound

| Solvent Type | Predicted Predominant Interaction | Expected Morphology | Rationale |

| Nonpolar (e.g., Hexane) | Strong π-π stacking | Crystalline needles or fibers | Poor solvation of the anthracene core promotes aggregation. |

| Moderately Polar (e.g., Toluene) | Balanced π-π stacking and solvation | Ordered thin films, potentially liquid crystalline phases | Good solubility allows for molecular rearrangement into ordered domains. |

| Polar (e.g., Methanol) | Weaker π-π stacking, stronger solvation | Amorphous or poorly ordered aggregates | Stronger solvation of the entire molecule may hinder ordered self-assembly. nih.gov |

This table is predictive and based on general principles of solvent effects on the self-assembly of similar organic molecules.

Relationship between Supramolecular Structure and Macroscopic Properties

The macroscopic properties of organic materials, such as their optical and electronic characteristics, are intrinsically linked to their supramolecular structure. The arrangement of molecules in the solid state determines the extent of electronic coupling between adjacent chromophores, which in turn affects properties like charge carrier mobility and photoluminescence. dntb.gov.ua For alkylated anthracenes, the degree of π-π overlap is a key parameter governing these properties.

The specific substitution pattern of this compound, with two adjacent alkyl chains, is expected to induce a twisted conformation of the anthracene backbone to alleviate steric strain. This twisting can influence the π-π stacking geometry, potentially leading to arrangements that are favorable for certain optoelectronic applications. For instance, a "slip-stacked" arrangement, where the anthracene cores are offset, can enhance charge transport. researchgate.net Furthermore, the formation of liquid crystalline phases, which is common for disubstituted anthracenes, can provide a means to align the molecules over large areas, leading to anisotropic optical and electronic properties. wikipedia.orgrsc.org The relationship between the molecular packing and the resulting properties is a critical area of study for the rational design of new organic functional materials.

Table 3: Predicted Correlation between Supramolecular Structure and Macroscopic Properties for this compound

| Supramolecular Structure | Predicted Macroscopic Property | Underlying Mechanism |

| Co-facial π-stacking | Enhanced excimer emission, potentially lower charge mobility | Strong electronic coupling between parallel anthracene cores. |

| Slip-stacked π-stacking | Higher charge carrier mobility, anisotropic conductivity | Favorable orbital overlap for intermolecular charge hopping. researchgate.net |

| Liquid Crystalline (Nematic/Smectic) | Anisotropic optical absorption and emission, high mobility in aligned domains | Long-range orientational order of the molecular long axis. libretexts.org |

| Amorphous Solid | Isotropic optical properties, lower charge mobility | Lack of long-range order, charge trapping at defects. |

This table is predictive and based on established structure-property relationships in organic semiconducting materials.

Photophysical and Electronic Dynamics of 2 Butyl 1 3 Methylbutyl Anthracene

Absorption and Emission Characteristics of Alkylated Anthracenes

The absorption and emission spectra of anthracene (B1667546) derivatives are dominated by transitions within the aromatic π-electron system. nih.gov In solution, many anthracene derivatives exhibit well-structured absorption bands between 325 and 420 nm, which are attributed to the π-π* transition of the anthracene core. mdpi.com The fluorescence spectra are also typically well-structured and are sensitive to the nature and position of substituents. nih.govmdpi.com

The attachment of alkyl groups, which are considered electron-donating, alters the electronic properties of the anthracene π-system. researchgate.net This substitution generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted anthracene molecule. nih.govnih.gov

Research has shown that for various substituted anthracenes, the energy of the electronic transition is red-shifted for all cases of substitution. nih.govacs.org This phenomenon is attributed to the alkyl groups increasing the electron density of the π-system, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This results in a smaller HOMO-LUMO energy gap. nih.govacs.org For example, the absorption of 1-substituted anthracenes is red-shifted by about 20 nm compared to the parent anthracene, and the introduction of a second substituent can cause a further shift of around 10 nm. nih.gov The position of the substituents also has a significant impact on the electronic transitions and their probabilities (oscillator strengths). researchgate.net Placing substituents along the direction of the transition dipole moment of the bright La excited state can increase the oscillator strength. nih.govacs.org

| Compound | Substitution Pattern | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| Anthracene | Unsubstituted | ~375 | ~400 | Various |

| 1-Substituted Anthracene | Mono-alkylation | Red-shifted by ~20 nm | Red-shifted | THF |

| 1,X-Disubstituted Anthracene | Di-alkylation | Further red-shifted by ~10 nm | Further red-shifted | THF |

This table presents generalized data for alkylated anthracenes to illustrate expected trends for 2-Butyl-1-(3-methylbutyl)anthracene. Exact values are dependent on the specific alkyl groups and their positions. nih.gov

Solvatochromism, the change in a substance's absorption or emission spectra with solvent polarity, provides insight into the differences in the dipole moment between the ground and excited states. For largely nonpolar molecules like anthracene, solvatochromic shifts are typically weak. researchgate.net The absorption spectra of substituted anthracenes, such as 1,9'-bianthracene (1,9'BA), show that the initial excitation is to a locally excited (LE) state of the anthracene core and is largely independent of solvent polarity. nih.gov

Excited State Dynamics and Decay Pathways

Upon absorption of a photon, an electron is promoted from the ground state (S₀) to a singlet excited state (S₁ or higher). The molecule can then return to the ground state through several competing radiative and non-radiative decay pathways, as described by the Jablonski diagram. nih.gov

The primary decay pathways from the S₁ state are fluorescence and non-radiative processes. nih.gov

Fluorescence: This is a radiative process where the molecule relaxes from S₁ back to S₀ by emitting a photon. Anthracene and its derivatives are known for their strong fluorescence. mdpi.com The process is generally fast, with excited-state lifetimes for carbazole (B46965) derivatives (another class of aromatic compounds) reported to be in the range of 7-15 nanoseconds in various organic solvents. researchgate.net Dimerization and fluorescence are often competitive processes. nih.gov

Internal Conversion (IC): This is a non-radiative, "radiationless" transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). youtube.commdpi.com During IC, the electronic energy is converted into vibrational energy, which is then dissipated as heat to the surrounding environment. youtube.com The occurrence of IC is a reason why the fluorescence quantum yield is often less than unity.

An alternative decay route for the S₁ state involves a change in the electron's spin, leading to the formation of a triplet state (T₁).

Intersystem Crossing (ISC): This is a non-radiative transition between states of different spin multiplicity (S₁ → T₁). nih.govnih.gov The efficiency of this process is known as the intersystem crossing quantum yield (Φisc). For carbazole derivatives, the T₁ state is populated by ISC from S₁ with quantum yields reported to be between 51-56%. researchgate.netmdpi.com

Phosphorescence: This is the radiative decay from the T₁ state to the S₀ ground state. Because this transition is spin-forbidden, the lifetime of the triplet state is significantly longer than the singlet state, often lasting from microseconds to seconds. nih.gov However, due to this long lifetime, the triplet state is highly susceptible to quenching by other molecules, particularly molecular oxygen. capes.gov.br Consequently, phosphorescence from simple aromatic hydrocarbons in fluid solution at room temperature is typically very weak or not observed.

| Process | Initial State | Final State | Type | Key Characteristics |

| Fluorescence | S₁ | S₀ | Radiative | Fast (nanosecond lifetime), spin-allowed |

| Internal Conversion (IC) | S₁ | S₀ | Non-radiative | Radiationless, dissipates energy as heat |

| Intersystem Crossing (ISC) | S₁ | T₁ | Non-radiative | Spin-forbidden, populates triplet state |

| Phosphorescence | T₁ | S₀ | Radiative | Slow (μs-s lifetime), spin-forbidden, often quenched |

This table summarizes the primary excited state decay pathways for aromatic molecules like alkylated anthracenes. nih.govresearchgate.netyoutube.commdpi.com

A hallmark photochemical reaction of anthracene is its [4π+4π] photodimerization upon UV irradiation. rsc.org This reaction proceeds from the singlet excited state, where an excited anthracene molecule complexes with a ground-state molecule to form a dimer. nih.govrsc.org

However, this dimerization is highly sensitive to steric hindrance. The presence of bulky substituents on the anthracene core can slow down or completely inhibit this reaction. rsc.orgnih.gov The 2-butyl and 1-(3-methylbutyl) groups are sterically demanding and would be expected to significantly hinder the formation of the face-to-face sandwich arrangement necessary for the photodimerization to occur. Studies on 2,3-disubstituted anthracenes have demonstrated that the steric size of alkyl substituents directly influences the selectivity and rate of dimerization, with larger groups disfavoring the reaction. nih.gov By inhibiting the dimerization pathway, other de-excitation processes, most notably fluorescence, become more favorable, potentially leading to a higher fluorescence quantum yield for sterically hindered anthracenes compared to the unsubstituted parent compound.

Energy Transfer Processes in Alkylated Anthracene Systems

Energy transfer is a fundamental process in photochemistry where an excited state molecule (the donor) transfers its excitation energy to another molecule (the acceptor). In systems involving alkylated anthracenes, two primary mechanisms are of key importance: singlet-singlet energy transfer and triplet-triplet energy transfer, the latter being crucial for applications like photon upconversion.

Singlet-Singlet Energy Transfer

Singlet-singlet energy transfer involves the transfer of energy from a donor molecule in its first excited singlet state (S₁) to an acceptor molecule, promoting the acceptor to its S₁ state. iupac.org This process can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space process governed by dipole-dipole interactions between the donor and acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the transition dipoles. In a system where an alkylated anthracene is the donor, it would transfer its energy to a suitable acceptor with a lower energy S₁ state. nih.govrsc.org

Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor, proceeding via electron exchange. nih.gov While often more dominant for triplet-triplet transfer, it can also contribute to singlet transfer when molecules are in close proximity.

Studies on porphyrin-anthracene complexes have shown that the choice between FRET and Dexter mechanisms can be manipulated by subtle changes in the system's chemistry. nih.gov For instance, in a system where this compound acts as an energy donor, its fluorescence would be quenched in the presence of an efficient acceptor, and the rate of this quenching would provide insight into the efficiency of the energy transfer. The transfer efficiency is critical in applications like organic light-emitting diodes (OLEDs) and light-harvesting arrays.

Table 1: Parameters for Singlet Energy Transfer in Anthracene-Based Systems This table illustrates typical values for Förster transfer in systems involving anthracene derivatives.

| Donor | Acceptor | Förster Radius (R₀) in Film | Reference |

| 4,4'-bis(N-carbazolyl)biphenyl (CBP) | fac-tris(2-phenylpyridyl)iridium(III)-cored dendrimer | 2.8 nm | researchgate.net |

| Anthracene (excimer) | Tetracene | 28.7 Å (2.87 nm) | capes.gov.br |

Data is for illustrative purposes based on related systems.

Triplet-Triplet Annihilation (TTA) Upconversion Applications

Triplet-Triplet Annihilation (TTA) is a process where two molecules in their lower-energy triplet excited state (T₁) interact to produce one molecule in a higher-energy singlet excited state (S₁), which can then decay radiatively, emitting a photon of higher energy than the photons initially absorbed. uq.edu.aunsf.gov This "photon upconversion" is a powerful tool for applications in solar energy, bioimaging, and photocatalysis. nih.gov

The process typically involves two components:

A Sensitizer (B1316253): A molecule (often a metal complex) that absorbs low-energy light, undergoes efficient intersystem crossing (ISC) to its triplet state, and then transfers this triplet energy to the annihilator. uq.edu.auacs.org

An Annihilator (or Emitter): A molecule, such as an alkylated anthracene, that receives the triplet energy from the sensitizer. Two of these triplet-state annihilators then collide and undergo TTA to generate the high-energy singlet state and subsequent upconverted emission. rsc.org

Alkylated anthracenes are excellent candidates for annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. The alkyl groups, like those in this compound, enhance solubility and can prevent aggregation, which is beneficial for maintaining high efficiency in solution. The efficiency of TTA upconversion is critically dependent on the triplet state energy of the annihilator being slightly below that of the sensitizer to ensure efficient triplet energy transfer. scispace.com

Table 2: Triplet-Triplet Annihilation Upconversion Properties of Anthracene Derivatives This table shows the performance of various anthracene derivatives as annihilators in TTA-UC systems.

| Annihilator | Sensitizer | Upconversion Quantum Yield (ΦUC) | System Conditions | Reference |

| 9,10-Diphenylanthracene (DPA) | [Fe(phtmeimb)₂]⁺ | ~0.2% | Aerated solution | nih.gov |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Platinum octaethylporphyrin | > DPA benchmark | Deaerated solution | rsc.org |

| Anthracene-functionalized Porphyrin Complex | (Self-sensitizing) | 4.5% | Deaerated solution | scispace.com |

Electron Transfer Processes in Substituted Anthracenes

Electron transfer (ET) involves the movement of an electron from a donor to an acceptor, creating charged species (ions). The tendency of an anthracene derivative to participate in ET is strongly influenced by its substituents. Alkyl groups are weak electron-donating groups, meaning they increase the electron density of the anthracene π-system, making it easier to oxidize (i.e., a better electron donor) compared to unsubstituted anthracene.

Intramolecular Electron Transfer

Intramolecular electron transfer (IET) occurs within a single molecule that contains both an electron-donating (D) and an electron-accepting (A) part, often linked by a bridge. acs.org Upon photoexcitation, an electron can transfer from the D to the A moiety, forming a charge-separated state (D⁺-A⁻). nih.gov

While this compound itself does not possess a strong acceptor group, if it were incorporated into a larger D-A system, the alkylated anthracene unit would serve as the donor. The rate and efficiency of IET are governed by the distance between D and A, their relative orientation, and the driving force (the difference in redox potentials). In some systems, significant structural rearrangement can occur after IET, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which often has distinct fluorescence properties. nih.govrsc.org

Table 3: Intramolecular Charge Transfer (ICT) Characteristics in Anthracene-Based D-A Systems

| Compound | Donor Moiety | Acceptor Moiety | Emission Peak (in polar solvent) | Key Finding | Reference |

| CSB-1 | Anthracene | Cyanostilbene | ~550 nm (in ACN) | Strong solvatochromic shift indicates ICT character. | rsc.org |

| DPA-AQ-DPA | Diphenylamine | Anthraquinone (B42736) | 624 nm | Phenyl bridge enhances fluorescence rate without increasing ΔE(ST). | nih.gov |

Intermolecular Electron Transfer

Intermolecular electron transfer occurs between two separate molecules. An excited alkylated anthracene can act as an electron donor to a suitable acceptor molecule in solution. A classic example is the interaction of anthracene derivatives with tetracyanoethylene (B109619) (TCNE), a strong electron acceptor. cdnsciencepub.com

When mixed, they form a weak electron donor-acceptor (EDA) or charge-transfer (CT) complex. cdnsciencepub.comcdnsciencepub.com This complex is characterized by a new, broad absorption band at a lower energy (longer wavelength) than the absorptions of the individual components. cdnsciencepub.com The energy of this CT transition is a direct measure of the electron-donating ability of the anthracene derivative; stronger donors (like those with electron-releasing alkyl groups) exhibit lower energy CT transitions. cdnsciencepub.comcdnsciencepub.com The ease of electron detachment can also be quantified by the molecule's oxidation potential, which is expected to be lower for this compound than for unsubstituted anthracene.

Table 4: Electrochemical and Charge-Transfer Properties of Substituted Anthracenes

Values for methyl-substituted anthracenes are shown to illustrate the electron-donating effect of alkyl groups. It is expected that this compound would have an oxidation potential slightly lower than that of anthracene.

Influence of Molecular Conformation and Aggregation on Photophysical Properties

The photophysical properties of chromophores like anthracene are highly sensitive to their local environment and arrangement, especially in the solid state or in concentrated solutions. mdpi.com The bulky butyl and 3-methylbutyl groups on this compound play a crucial role here.

Unsubstituted anthracene has a strong tendency to form co-facial (face-to-face) π-stacks, known as H-aggregates. This arrangement leads to strong electronic coupling that forbids the lowest energy electronic transition, resulting in significantly quenched fluorescence in the solid state ("aggregation-caused quenching" or ACQ). mdpi.comresearchgate.net

The large, flexible alkyl chains on this compound introduce significant steric hindrance. This hindrance can effectively disrupt the perfect π-stacking seen in unsubstituted anthracene. Instead of H-aggregates, it may favor disordered arrangements or slipped-stacking (J-aggregate-like) conformations. rsc.org By preventing the formation of non-emissive aggregates, these substituents can lead to enhanced fluorescence in the solid state. In some cases, this phenomenon is known as Aggregation-Induced Emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation due to the restriction of intramolecular rotations and vibrations. researchgate.netrsc.org Therefore, this compound is expected to be a much more efficient solid-state emitter than anthracene itself.

Table 5: Effect of Aggregation on Fluorescence Quantum Yield (ΦF)

| Compound | ΦF in Solution | ΦF in Solid/Aggregate State | Observation | Reference |

| Anthracene | ~0.3 | < 0.01 | Aggregation-Caused Quenching | mdpi.com (General knowledge) |

| CSB-1 (anthracene-cyanostilbene) | - | 0.43 | High solid-state efficiency due to slipped packing. | rsc.org |

| 9,10-distyrylanthracene derivative | Faint emission | Intense emission | Typical Aggregation-Induced Emission (AIE). | rsc.org |

Advanced Material Applications and Future Research Perspectives for 2 Butyl 1 3 Methylbutyl Anthracene

Integration into Organic Electronic Devices

The unique electronic structure of the anthracene (B1667546) core, characterized by a planar and extended π-conjugated system, makes it a promising candidate for use in various organic electronic devices. numberanalytics.comnih.gov The addition of alkyl chains like butyl and 3-methylbutyl is a well-established strategy to enhance the processability of these materials from solution, a key requirement for cost-effective fabrication of large-area devices. acs.orgrsc.org Furthermore, the nature and length of these alkyl groups can influence the intermolecular interactions and solid-state packing, which are critical for efficient charge transport. acs.orgnih.gov

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs) as blue light-emitting materials, as well as host materials for other fluorescent or phosphorescent dopants. researchgate.netrsc.orgchemistryviews.org The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, into the organic layers. These charge carriers recombine within the emissive layer to form excitons (excited states), which then decay radiatively to produce light.

The butyl and 3-methylbutyl substituents in 2-Butyl-1-(3-methylbutyl)anthracene would be expected to play a crucial role in OLED performance. These alkyl groups can prevent the strong π-π stacking that often leads to aggregation-caused quenching of fluorescence in the solid state, thereby potentially increasing the photoluminescence quantum yield (PLQY). researchgate.net By tuning the substitution pattern, the emission color of the anthracene derivative can be modulated. While the core anthracene emission is in the blue region, the specific substitution can lead to slight shifts in the emission spectrum.

Moreover, the solubility imparted by the alkyl chains allows for the fabrication of OLEDs via solution-processing techniques like spin-coating or inkjet printing, which are more scalable and less expensive than the vacuum deposition methods used for small molecules. google.com The design of the device architecture is also critical. A typical multilayer OLED structure might consist of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), all sandwiched between two electrodes. This compound could potentially function as the emissive material itself or as a host in the EML.

Table 1: Potential OLED Performance Metrics Influenced by Alkyl Substitution

| Performance Metric | Influence of Butyl and 3-Methylbutyl Groups |

| Luminance | Can be enhanced by improved film morphology and reduced aggregation quenching. |

| External Quantum Efficiency (EQE) | Dependent on PLQY, charge balance, and light outcoupling, all influenced by molecular packing. |